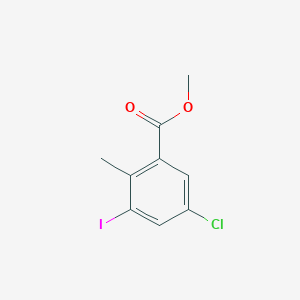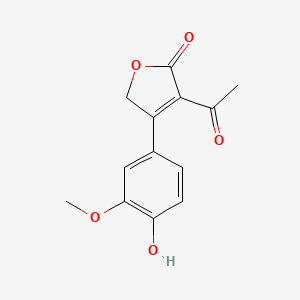![molecular formula C14H7F5O2 B12856945 Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is a fluorinated organic compound belonging to the biphenyl family. This compound is characterized by the presence of five fluorine atoms attached to one of the phenyl rings and a carboxylate ester group on the other phenyl ring. The extensive fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,3,4,5,6-pentafluorophenylboronic acid and 4-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Reduction: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-methanol.
Oxidation: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylic acid.
Applications De Recherche Scientifique
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atoms, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, where fluorination imparts desirable properties like hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity or stability.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate ester group at a different position.
2,3,4,5,6-Pentafluorobiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical transformations.
4’-Chloro-2,3,4,5,6-pentafluoro[1,1’-biphenyl]: Contains a chlorine atom instead of a carboxylate ester group, leading to different reactivity and applications.
Uniqueness: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which combines the electronic effects of multiple fluorine atoms with the functional versatility of a carboxylate ester group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C14H7F5O2 |
|---|---|
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
methyl 4-(2,3,4,5,6-pentafluorophenyl)benzoate |
InChI |
InChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clé InChI |
AUPSWBCTXNTGLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
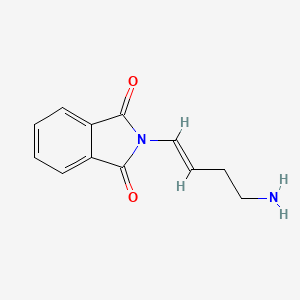
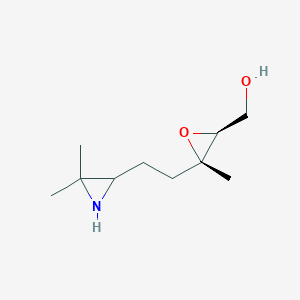
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12856883.png)
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
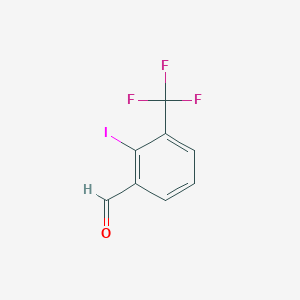


![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
